Fijimycin A - 1350467-21-8

Fijimycin A

Catalog Number: EVT-1755104
CAS Number: 1350467-21-8
Molecular Formula: C44H62N8O11
Molecular Weight: 879 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Fijimycin A is a natural product found in Streptomyces with data available.
Source and Classification

Fijimycin A is derived from marine environments, specifically from the fermentation broth of Streptomyces sp. CNS-575. This classification places it within the broader category of natural products known for their diverse biological activities. The structural classification of fijimycin A as a cyclodepsipeptide is significant, as this group often exhibits unique mechanisms of action and biological effects compared to other peptide classes .

Synthesis Analysis

Methods and Technical Details

The synthesis of fijimycin A involves complex multi-step chemical reactions. The total synthesis has been explored through various methodologies, including nonribosomal peptide synthesis, which is a common pathway for producing such compounds. The initial isolation was achieved through fermentation techniques, followed by purification processes such as high-performance liquid chromatography (HPLC) to obtain the pure compound .

The synthesis process includes:

  • Fermentation: Culturing Streptomyces sp. CNS-575 under optimized conditions to maximize yield.
  • Extraction and Purification: Utilizing solvent extraction methods followed by chromatographic techniques to isolate fijimycin A from other metabolites.
  • Characterization: Employing nuclear magnetic resonance (NMR) and mass spectrometry (MS) for structural elucidation and confirmation of the compound's identity .
Molecular Structure Analysis

Structure and Data

Fijimycin A has a molecular formula of C44H62N8O11C_{44}H_{62}N_{8}O_{11}. Its structure is characterized by a cyclic arrangement of amino acids linked by ester bonds, forming a depsipeptide framework. The planar structure was determined through comprehensive NMR analysis, which revealed complex amide conformational mixtures .

Key structural features include:

  • Amide Bonds: Contributing to the cyclic nature of the molecule.
  • Ester Linkages: Confirmed through methanolysis, yielding methyl esters that were analyzed via mass spectrometry.
  • Amino Acid Composition: Identified subunits include α-phenylsarcosine, alanine, and others confirmed through Marfey's method for determining absolute configurations .
Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactions involved in synthesizing fijimycin A are intricate and involve multiple steps that include:

  1. Formation of Amide Bonds: Key reactions involve the coupling of amino acids through amide bond formation.
  2. Esterification Reactions: These are critical for establishing the cyclodepsipeptide structure.
  3. Fragmentation Patterns: Analyzed through electrospray ionization mass spectrometry (ESI-MS), revealing key cleavage sites that correspond to specific amino acid linkages .

The synthesis pathway showcases the complexity typical of natural product chemistry, where multiple reaction conditions must be optimized to achieve the desired product.

Mechanism of Action

Process and Data

Fijimycin A exhibits its antibacterial activity primarily through disruption of bacterial cell wall synthesis and interference with protein synthesis pathways. The mechanism involves:

  • Inhibition of Peptidoglycan Synthesis: By targeting specific enzymes involved in cell wall biosynthesis.
  • Disruption of Membrane Integrity: Leading to increased permeability and eventual cell lysis.

The exact molecular interactions are still under investigation but are believed to involve binding to bacterial ribosomes or other critical cellular components, thereby inhibiting vital processes necessary for bacterial growth .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Fijimycin A possesses several notable physical and chemical properties:

  • Molecular Weight: Average mass is approximately 879.025 g/mol.
  • Net Charge: The compound has a net charge of 0 at physiological pH.
  • Solubility: Soluble in organic solvents typically used in peptide chemistry.

Additional spectral data support its characterization:

  • Nuclear Magnetic Resonance Spectroscopy: Provided detailed insights into the hydrogen environment within the molecule.
  • Infrared Spectroscopy: Confirmed functional groups present in the structure based on characteristic absorption bands .
Applications

Scientific Uses

Fijimycin A holds promise for various scientific applications, particularly in pharmacology:

  • Antibacterial Agent: Its potent activity against methicillin-resistant Staphylococcus aureus positions it as a candidate for developing new antibiotics.
  • Research Tool: Used in studies aimed at understanding antibiotic resistance mechanisms and developing strategies to combat resistant strains.

Moreover, ongoing research into its structure-function relationships may lead to further modifications that enhance its efficacy or broaden its spectrum of activity against other pathogens .

Introduction to Depsipeptide Antibiotics and Antimicrobial Resistance

Global Health Context of Methicillin-Resistant Staphylococcus aureus (MRSA)

Methicillin-resistant Staphylococcus aureus (MRSA) represents a catastrophic failure of conventional antibiotic therapies, with mortality rates exceeding 25% in invasive infections. The World Health Organization classifies MRSA as a "high-priority" pathogen due to its rapid dissemination and dwindling treatment options [1] [5]. The economic burden is staggering: in the United States alone, MRSA infections incur $1.7–6 billion annually in healthcare costs, compounded by prolonged hospital stays and complex care requirements. This resistance crisis stems from S. aureus's remarkable genetic plasticity, which enables rapid acquisition of resistance determinants against beta-lactams, glycopeptides, and even next-generation agents like linezolid [5]. The pathogen's virulence arsenal—including pore-forming toxins, adhesins, and immune evasion proteins—further complicates clinical management. With traditional antibiotic discovery pipelines yielding diminishing returns over the past three decades, novel anti-MRSA chemotypes from underexplored sources have become a critical imperative for global health security [1] [2].

Table 1: Global Impact of MRSA Infections

MetricValueSignificance
Annual deaths (global)>150,000Exceeds mortality from influenza and HIV/AIDS combined
Treatment cost per case (USA)$35,000–$83,0003–5× higher than drug-susceptible infections
Resistance to beta-lactams100%Universal resistance to largest antibiotic class
Emerging resistance threatsVancomycin, linezolid, daptomycinDiminishing last-line treatment options

Marine Actinomycetes as Underexplored Sources of Novel Antibiotics

Marine sediments harbor actinomycete populations with unprecedented chemical diversity, shaped by extreme pressures, salinity gradients, and nutrient competition. Unlike their terrestrial relatives, marine-derived actinomycetes like Streptomyces, Micromonospora, and rare genera exhibit enhanced biosynthetic capabilities, with genomic analyses revealing 30–50% unique secondary metabolite gene clusters per strain [2] [10]. These adaptations are evolutionary responses to marine chemical ecology: sponge symbionts produce cytotoxic compounds to deter predation, while sediment-dwellers secrete antimicrobials to dominate nutrient-rich microenvironments. The Fiji Basin collection site of Fijimycin A exemplifies this potential—its volcanic sediments host thermally adapted actinomycetes that yield structurally complex anti-infectives [6] [10].

Despite this promise, <1% of marine actinomycete diversity has been cultured or screened, representing a vast untapped resource. Technological advances are overcoming historical isolation barriers:

  • Selective media innovations: Incorporation of seawater salts and sponge extracts recapitulates native growth conditions
  • Metagenomic mining: Direct sequencing of sediment DNA reveals "cryptic" biosynthetic pathways
  • Co-culture techniques: Simulating microbial competition induces silent gene cluster expression [2]

Table 2: Notable Anti-MRSA Compounds from Marine Actinomycetes

CompoundSource ActinomyceteMRSA Activity (MIC)Sediment Origin
Fijimycin AStreptomyces sp. CNS-5754–16 μg/mLFiji Basin, 450m depth
Anthracimycin BStreptomyces cyaneofuscatus≤0.03 μg/mLCanary Basin, 3000m depth
Actinomycin D₂Streptomyces sp. LHW524470.125–1.0 μg/mLSouth China Sea, 100m depth
Lobophorin KStreptomyces sp. M-20740–80 μg/mLCantabrian Sea, 200m depth
Salinamide FStreptomyces sp. CNB091Variable spectrumBahamas mangrove sediments

Etamycin-Class Depsipeptides: Historical Significance and Structural Diversity

Etamycin (viridogrisein), discovered in 1953 from Streptomyces griseus, established the depsipeptide scaffold as a privileged anti-Gram-positive pharmacophore. Structurally, these compounds feature:

  • Peptide-polyketide hybrid backbone: Alternating ester (depsi) and amide bonds enabling conformational flexibility
  • Macrocyclization: 12–16 membered rings critical for target engagement
  • Non-proteinogenic residues: D-amino acids, β-hydroxy acids, and N-methylated units conferring protease resistance [3] [6]

Fijimycin A exemplifies modern etamycin-class innovations, possessing a 15-membered ring with (2R,3R)-β-methylphenylalanine and (3S,4S)-4-hydroxyleucine—stereochemical variations that enhance MRSA membrane penetration versus historical analogs [6] [8]. Marine derivatives exhibit superior bioactivity profiles; fijimycins A–C demonstrate 4–16× greater potency against community-acquired MRSA strains than terrestrial etamycins due to C11 vinyl substituents that optimize bacterial membrane fluidity interactions [6]. This structural evolution reflects marine actinomycetes' unique adaptation to neutralize competitors in viscous benthic environments where diffusion-limited kinetics favor high-affinity compounds.

Table 3: Structural and Activity Comparison of Key Etamycin-Class Depsipeptides

ParameterFijimycin AEtamycin AVinylamycin
Producing strainMarine Streptomyces sp.Terrestrial S. griseoviridisStreptomyces sp. MI982
Macrocycle size15 atoms14 atoms14 atoms
Unique residues4-hydroxyleucine, β-methylPheDihydroxyphenylglycine3-hydroxy-4-methylproline
Anti-MRSA MIC range4–16 μg/mL32–128 μg/mL8–32 μg/mL
Year discovered201119531999

Properties

CAS Number

1350467-21-8

Product Name

Fijimycin A

IUPAC Name

3-hydroxy-N-[(3R,6S,7R,10R,13S,16S,22R,24R)-24-hydroxy-7,11,13,17,20-pentamethyl-16-(3-methylbutan-2-yl)-3-(2-methylpropyl)-2,5,9,12,15,18,21-heptaoxo-10-phenyl-8-oxa-1,4,11,14,17,20-hexazabicyclo[20.3.0]pentacosan-6-yl]pyridine-2-carboxamide

Molecular Formula

C44H62N8O11

Molecular Weight

879 g/mol

InChI

InChI=1S/C44H62N8O11/c1-23(2)19-30-42(60)52-21-29(53)20-31(52)43(61)49(8)22-33(55)50(9)36(25(5)24(3)4)40(58)46-26(6)41(59)51(10)37(28-15-12-11-13-16-28)44(62)63-27(7)34(38(56)47-30)48-39(57)35-32(54)17-14-18-45-35/h11-18,23-27,29-31,34,36-37,53-54H,19-22H2,1-10H3,(H,46,58)(H,47,56)(H,48,57)/t25?,26-,27+,29+,30+,31+,34-,36-,37+/m0/s1

InChI Key

SATIISJKSAELDC-AHJOMIGRSA-N

SMILES

CC1C(C(=O)NC(C(=O)N2CC(CC2C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)O1)C3=CC=CC=C3)C)C)C(C)C(C)C)C)C)O)CC(C)C)NC(=O)C4=C(C=CC=N4)O

Canonical SMILES

CC1C(C(=O)NC(C(=O)N2CC(CC2C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)O1)C3=CC=CC=C3)C)C)C(C)C(C)C)C)C)O)CC(C)C)NC(=O)C4=C(C=CC=N4)O

Isomeric SMILES

C[C@@H]1[C@@H](C(=O)N[C@@H](C(=O)N2C[C@@H](C[C@@H]2C(=O)N(CC(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@@H](C(=O)O1)C3=CC=CC=C3)C)C)C(C)C(C)C)C)C)O)CC(C)C)NC(=O)C4=C(C=CC=N4)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.